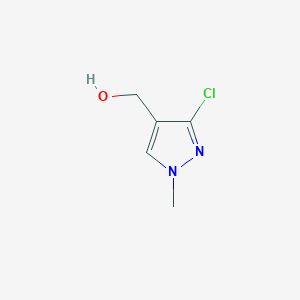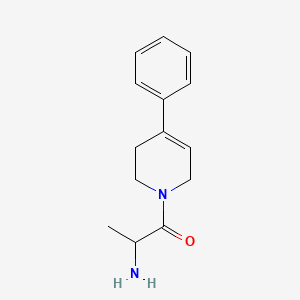
1-(4-苯基-1,2,3,6-四氢吡啶-1-基)-2-氨基丙-1-酮
描述
2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
PARP-1 抑制剂的合成
该化合物用于合成靶向聚(ADP 核糖)聚合酶-1 (PARP-1) 的抑制剂,该酶参与 DNA 修复。 四氢吡啶片段的存在增强了苯甲酰胺类似物对 PARP-1 的抑制潜力 .
手性 2-恶唑啉的制备
它是合成手性 2-恶唑啉的前体,手性 2-恶唑啉在生产对映异构体纯的化合物中具有价值。 这些化合物在制药行业中很重要,因为它们在创造具有特定手性的药物方面发挥作用 .
环状碳酸酯单体的开发
该化合物的氨基可以与各种亲电试剂反应,从而导致功能性二醇中间体。 然后可以将这些中间体环化以生产脂肪族六元环状碳酸酯单体,这些单体在聚合物化学中具有应用 .
转氨酶介导的合成
该化合物可用于转氨酶介导的合成,以生产对映体纯的类似药物的 1-(3',4'-二取代苯基)丙-2-胺。 在此过程中胺供体的选择会显着影响产量,突出了该化合物在优化合成结果方面的作用 .
作用机制
Target of Action
Compounds with similar structures have been found to interact with various biological targets .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways .
Pharmacokinetics
Similar compounds have been found to have diverse pharmacokinetic profiles .
Result of Action
Related compounds have been found to exhibit various biological activities .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
生化分析
Biochemical Properties
2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as transaminases, which are involved in amino acid metabolism. The interaction with transaminases facilitates the transfer of amino groups, thereby influencing the synthesis and degradation of amino acids .
Additionally, 2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one interacts with various proteins and biomolecules, including receptors and transporters. These interactions can modulate the activity of these proteins, leading to changes in cellular signaling pathways and metabolic processes .
Cellular Effects
The effects of 2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one on cells are diverse and depend on the cell type and context. In neuronal cells, this compound has been observed to influence neurotransmitter release and synaptic plasticity. It can modulate the activity of neurotransmitter receptors, leading to changes in neuronal excitability and communication .
In non-neuronal cells, 2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, resulting in altered gene transcription and metabolic flux .
Molecular Mechanism
At the molecular level, 2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one exerts its effects through various mechanisms. One key mechanism involves binding to specific receptors or enzymes, leading to either inhibition or activation of their activity. For example, this compound can bind to transaminases, altering their catalytic activity and impacting amino acid metabolism .
Furthermore, 2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one can influence gene expression by interacting with transcription factors or epigenetic regulators. These interactions can lead to changes in the expression of genes involved in cellular growth, differentiation, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity .
Long-term exposure to 2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes. These effects include alterations in cell signaling, gene expression, and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter release and enhancement of cognitive function. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of metabolic processes .
Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes, while deviations from this range result in diminished efficacy or increased toxicity .
Metabolic Pathways
2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as transaminases and dehydrogenases, influencing the synthesis and degradation of amino acids. These interactions can affect metabolic flux and the levels of specific metabolites within cells .
Additionally, the compound may be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can further influence cellular processes .
Transport and Distribution
The transport and distribution of 2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues .
The compound’s distribution can influence its biological activity, as its localization to specific cellular compartments can enhance or inhibit its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 2-Amino-1-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one is critical for its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. These localizations can impact the compound’s interactions with enzymes, receptors, and other biomolecules, thereby influencing its biological effects .
属性
IUPAC Name |
2-amino-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11(15)14(17)16-9-7-13(8-10-16)12-5-3-2-4-6-12/h2-7,11H,8-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBYBTWZBVJDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(=CC1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanamine](/img/structure/B1489395.png)
![4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde](/img/structure/B1489396.png)
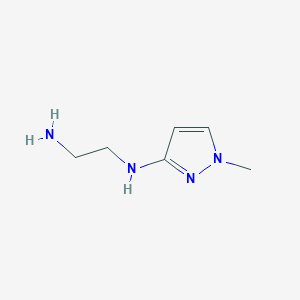
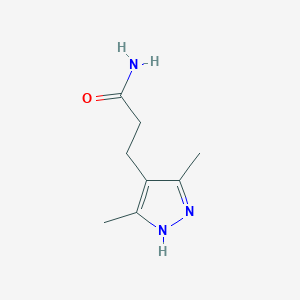
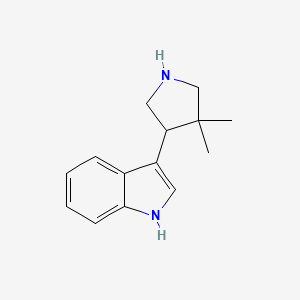
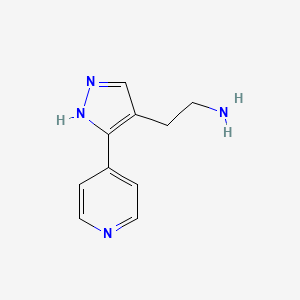
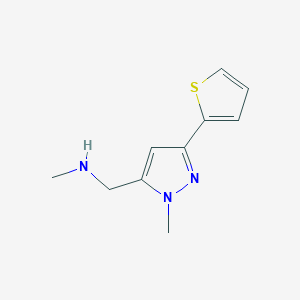

![1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1489409.png)
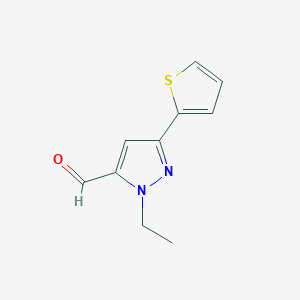

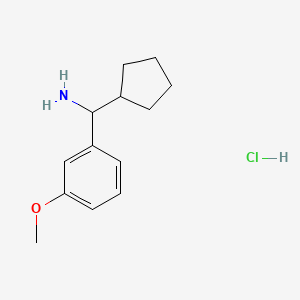
![2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489417.png)
